molecular formula C21H20FN3O B2895207 1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-79-2

1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2895207
CAS No.: 899749-79-2
M. Wt: 349.409
InChI Key: ZKTWVUOOSCPDMT-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]pyrazine core substituted at the 1-position with a 2-fluorophenyl group and at the carboxamide nitrogen with a 3-methylphenyl moiety. The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability, while the 3-methyl group on the aniline moiety introduces steric effects that may influence binding interactions. The tetrahydro-pyrrolopyrazine scaffold is structurally rigid, promoting conformational stability in biological systems .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-15-6-4-7-16(14-15)23-21(26)25-13-12-24-11-5-10-19(24)20(25)17-8-2-3-9-18(17)22/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTWVUOOSCPDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Tolyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the tolyl group is attached to the nitrogen atom of the pyrrolo[1,2-a]pyrazine core.

    Formation of the Carboxamide Group: This final step involves the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Coupling Reactions: Reactions such as Suzuki or Heck coupling can be used to introduce additional substituents to the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related analogs, emphasizing substituent effects:

Compound Name Pyrrolo Ring Substituent Carboxamide Substituent Molecular Weight Key Structural Features
1-(2-Fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (Target) 2-Fluorophenyl 3-Methylphenyl 379.43* Ortho-fluorine enhances electronegativity; methyl group introduces steric hindrance.
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-Ethoxyphenyl 2,6-Difluorophenyl 397.42 Ethoxy group increases hydrophobicity; difluorophenyl enhances metabolic resistance.
N,1-Bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-Fluorophenyl 4-Fluorophenyl 353.37 Symmetric fluorophenyl groups improve binding symmetry but reduce steric flexibility.
1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 3,4-Dimethoxyphenyl Phenethyl 405.50 Methoxy groups enhance solubility; phenethyl chain increases lipophilicity.
N-Ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide 1-Methyl Ethyl 207.27 Small alkyl groups reduce steric bulk, favoring membrane permeability.

*Calculated molecular weight based on formula C₂₁H₂₀FN₃O.

Key Findings from Comparative Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-fluorophenyl group (electron-withdrawing) contrasts with the 4-ethoxyphenyl (electron-donating) in ’s analog. Fluorine’s electronegativity may improve receptor binding affinity, while ethoxy groups increase hydrophobicity and prolong half-life .

Steric Effects :

  • The 3-methylphenyl group in the target compound introduces steric hindrance absent in N-ethyl analogs (). This may reduce off-target interactions but could also impede binding to deep hydrophobic pockets .
  • Phenethyl substituents () add bulk, which may enhance interactions with extended binding sites but reduce solubility .

Functional Group Impact on Physicochemical Properties: Methoxy groups () improve aqueous solubility via hydrogen bonding, whereas fluorine atoms increase logP values, favoring blood-brain barrier penetration .

Biological Activity

1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[1,2-a]pyrazine core, which is known for its versatility and effectiveness in various therapeutic applications.

Structural Characteristics

  • Molecular Formula : C21H20FN3O
  • Molecular Weight : 351.41 g/mol
  • CAS Number : 899749-79-2
  • Chemical Structure : The compound contains both fluorinated and methylated phenyl groups which enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The primary areas of interest include:

  • Anticancer Activity : Compounds with a pyrrolo[1,2-a]pyrazine structure have shown promise in inhibiting tumor growth and proliferation. Studies suggest that they may interact with specific molecular targets involved in cell signaling pathways related to cancer.
  • Antimicrobial Properties : The compound's structure suggests potential efficacy against various pathogens. Similar derivatives have demonstrated significant antimicrobial activity, making it a candidate for further exploration in this area.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes such as proliferation and survival.
  • Receptor Interaction : It may bind to receptors involved in signal transduction pathways that regulate various biological functions.

Anticancer Studies

Research has indicated that similar compounds exhibit promising anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrrolo[1,2-a]pyrazine effectively inhibited the growth of several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial activity of related compounds:

  • Compounds similar to this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the range of 0.22 to 0.25 μg/mL for the most active derivatives .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPyrrolo[1,2-a]pyrazinesInhibition of tumor growth; apoptosis
AntimicrobialSimilar derivativesMICs ranging from 0.22 to 0.25 μg/mL

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-fluorophenyl)-N-(3-methylphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide?

The synthesis involves multi-step pathways, typically starting with the formation of the pyrrolo[1,2-a]pyrazine core. Key steps include:

  • Condensation reactions : Combining substituted phenylamines with pre-functionalized pyrrolopyrazine intermediates.
  • Amide coupling : Using reagents like EDCI/HOBt or DCC to link the 2-fluorophenyl and 3-methylphenyl groups to the core structure .
  • Optimization : Solvents (e.g., ethanol, DMF), catalysts (e.g., triethylamine), and temperature (80–110°C) are critical for yield and purity .
    Validation : Monitor reaction progress via TLC or HPLC, with final purification by column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • X-ray crystallography (if crystals are obtained): Resolve stereochemistry and bond angles, as demonstrated for analogous pyrrolopyrazine derivatives .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with the compound’s structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
  • Cellular viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT or CellTiter-Glo) .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Parameter screening : Use DoE (Design of Experiments) to optimize solvent polarity (e.g., DMSO vs. THF), stoichiometry, and reaction time .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in aryl substitutions .
  • Workflow integration : Implement flow chemistry for hazardous steps (e.g., handling fluorinated intermediates) .

Q. How to resolve contradictions in reported biological activity data for similar pyrrolopyrazines?

  • Meta-analysis : Compare datasets for analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-specific trends .
  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent variation : Synthesize derivatives with halogen (Cl, Br) or electron-donating (OCH₃) groups at the 2-fluorophenyl or 3-methylphenyl positions .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) to prioritize analogs .

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